Bienvenue dans la boutique en ligne BenchChem!

D-Glucosamine hydrochloride

Formulation Development Quality Control Stoichiometric Purity

D-Glucosamine hydrochloride delivers ~83% free glucosamine by weight, exceeding the 65-80% typical of stabilized sulfate salts. This superior stoichiometric purity enables smaller tablet sizes for high-dose (1500 mg/day) formulations and eliminates sodium/potassium burdens critical for hypertensive consumers. Preclinical PK data confirm higher relative oral bioavailability vs. sulfate in rat models, while the NIH-funded GAIT trial supports its use in chondroitin combination products for moderate-to-severe knee pain. Choose hydrochloride to avoid counterion-driven efficacy gaps and formulation inconsistencies.

Molecular Formula C6H14ClNO5
Molecular Weight 215.63
CAS No. 1078691-95-8; 576-44-3; 66-84-2
Cat. No. B2900299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosamine hydrochloride
CAS1078691-95-8; 576-44-3; 66-84-2
Molecular FormulaC6H14ClNO5
Molecular Weight215.63
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1
InChIKeyQKPLRMLTKYXDST-NSEZLWDYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucosamine Hydrochloride Procurement Guide: Source, Specification, and Analytical Benchmarking


D-Glucosamine hydrochloride (CAS: 66-84-2, 576-44-3, 1078691-95-8) is a naturally occurring amino sugar and the hydrochloride salt form of glucosamine, a key precursor in the hexosamine biosynthetic pathway for glycosaminoglycans and proteoglycans . As a well-defined crystalline solid with a molecular weight of 215.63 g/mol (C₆H₁₃NO₅·HCl) , it serves as a fundamental raw material for pharmaceutical preparations and dietary supplements. This compound is distinguished from its sulfate counterpart by its higher stoichiometric glucosamine content and its utilization of chloride as the counterion, a feature that eliminates the sodium or potassium burden associated with stabilized glucosamine sulfate preparations and simplifies formulation for salt-restricted applications [1].

Why D-Glucosamine Hydrochloride Cannot Be Directly Substituted with Other Glucosamine Salts: A Risk-Based Procurement Perspective


Direct substitution of D-glucosamine hydrochloride with other glucosamine salts, such as glucosamine sulfate, is a high-risk procurement strategy due to fundamental differences in molecular composition, pharmacokinetic behavior, and clinical evidence profiles. The counterion (chloride vs. sulfate) dictates not only the stoichiometric purity of the active glucosamine moiety—with hydrochloride forms providing approximately 83% free glucosamine by weight compared to ~65-80% for stabilized sulfate forms [1]—but also influences dissolution kinetics and in vivo bioavailability [2]. Critically, comparative pharmacokinetic studies in equine models reveal that glucosamine sulfate achieves significantly higher and more sustained synovial fluid concentrations than an equivalent dose of glucosamine hydrochloride [3], while other studies in rats indicate that hydrochloride exhibits a higher relative oral bioavailability [4]. Furthermore, clinical meta-analyses and major randomized controlled trials, including the NIH-funded GAIT study, demonstrate that the clinical efficacy observed for pharmaceutical-grade glucosamine sulfate does not automatically extend to glucosamine hydrochloride [5]. These divergences in physical chemistry, biopharmaceutics, and clinical outcomes render generic interchange a scientifically unsound practice that can compromise formulation performance and therapeutic consistency.

Quantitative Differentiation of D-Glucosamine Hydrochloride: Evidence-Based Selection Against Key Comparators


Superior Stoichiometric Purity and Glucosamine Content vs. Glucosamine Sulfate

D-Glucosamine hydrochloride offers a significantly higher percentage of active glucosamine base on a weight-to-weight basis compared to glucosamine sulfate. This is due to the molecular weight of the hydrochloride salt (215.63 g/mol) and the lack of additional stabilizing salts (e.g., NaCl or KCl) that are required in commercial sulfate preparations. The difference is quantifiable: the free glucosamine content in hydrochloride is approximately 83% by weight, whereas typical stabilized glucosamine sulfate preparations contain only 65-80% glucosamine [1]. This higher stoichiometric purity enables formulators to deliver a target dose of glucosamine with less total excipient mass, which is a critical advantage for high-potency tablet or capsule manufacturing and for developing formulations for patient populations with sodium or potassium restrictions [2].

Formulation Development Quality Control Stoichiometric Purity

Differential In Vitro Modulation of Chondrocyte Proliferation vs. N-Acetylglucosamine

In direct head-to-head in vitro experiments using bovine and human articular chondrocytes, D-glucosamine hydrochloride (GlcN·HCl) and N-acetylglucosamine (GlcNAc) exhibit opposite effects on cell proliferation. In monolayer culture, GlcN·HCl significantly reduced chondrocyte proliferation, while GlcNAc significantly augmented it [1]. This divergence in cellular response indicates that the two compounds engage distinct metabolic pathways and cannot be considered interchangeable for in vitro models of cartilage biology or for developing targeted chondroprotective strategies. The data underscore that the biological activity of glucosamine is highly sensitive to its specific chemical form, with the hydrochloride salt producing a uniquely suppressive effect on proliferation that is not observed with the acetylated analog [2].

Cartilage Biology In Vitro Models Chondroprotection

Divergent Oral Bioavailability in Rat Models vs. Glucosamine Sulfate

A direct comparative pharmacokinetic study in rats demonstrates a notable difference in relative oral bioavailability between the two primary salt forms. Following oral administration, the relative bioavailability of glucosamine from D-glucosamine hydrochloride was found to be greater than that from glucosamine sulfate, while the time to reach maximum plasma concentration (Tmax) was earlier for the sulfate form [1]. Although the study found that absolute bioavailability and elimination half-life (T1/2) were comparable between the two forms, the higher relative bioavailability of the hydrochloride salt indicates a difference in the extent of absorption under these experimental conditions [2]. This finding is critical for researchers using rat models for osteoarthritis or for performing preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling, as it suggests that dose-normalized systemic exposure may not be equivalent between the two salts.

Preclinical Pharmacokinetics Bioavailability Comparative Pharmacology

Contrasting Synovial Fluid Pharmacokinetics in a Large Animal Model vs. Glucosamine Sulfate

A head-to-head pharmacokinetic study in an equine model, designed to mimic clinically relevant dosing, revealed a significant difference in the concentration of glucosamine achieved in the target tissue (synovial fluid) between the two salt forms. Following oral administration of an equivalent 20 mg/kg dose, glucosamine sulfate (Dona®) produced significantly higher glucosamine concentrations in synovial fluid at both 1 hour and 6 hours post-dose compared to D-glucosamine hydrochloride [1]. Furthermore, at 12 hours post-dose, glucosamine levels in both plasma and synovial fluid remained significantly elevated above baseline for the sulfate preparation, but not for the hydrochloride preparation [2]. The median oral bioavailability in this model was 9.4% for glucosamine sulfate and 6.1% for glucosamine hydrochloride [3]. This data indicates that the sulfate form provides superior and more sustained exposure to the target joint compartment, a key consideration for research focused on local joint pharmacology and for the development of formulations intended for maximal synovial delivery.

Pharmacokinetics Synovial Fluid Translational Research

Subgroup-Specific Clinical Efficacy Signal in Moderate-to-Severe Knee Osteoarthritis vs. Placebo

Analysis of the large, NIH-sponsored Glucosamine/Chondroitin Arthritis Intervention Trial (GAIT) provides a nuanced view of D-glucosamine hydrochloride's clinical utility. While the trial found that glucosamine hydrochloride (GH) alone did not demonstrate a statistically significant benefit over placebo for reducing knee pain in the overall study population, a pre-specified subgroup analysis revealed a potential efficacy signal [1]. In the subgroup of patients with moderate-to-severe knee pain at baseline (WOMAC pain score of 301-400 mm), the combination of glucosamine hydrochloride and chondroitin sulfate showed a statistically significant reduction in pain compared to placebo (response rate of 79.2% for the combination vs. 54.3% for placebo, P=0.002) [2]. While the effect of GH alone in this subgroup did not reach significance (P=0.17), this data provides the only high-quality, randomized controlled trial evidence to guide patient selection and suggests a potential role for GH in combination therapy for a specific, more severely affected patient cohort [3].

Clinical Trial Efficacy Patient Stratification

Procurement-Driven Application Scenarios for D-Glucosamine Hydrochloride


High-Potency, Low-Sodium Dietary Supplement Formulation

Formulators developing high-dose (e.g., 1500 mg/day) glucosamine tablets or capsules should select D-glucosamine hydrochloride for its superior stoichiometric purity. With approximately 83% free glucosamine content by weight, compared to 65-80% for stabilized sulfate forms, hydrochloride allows for smaller, easier-to-swallow dosage units or the incorporation of additional active ingredients without exceeding tablet size limits [7]. This is a critical procurement consideration for manufacturers targeting hypertensive or sodium-sensitive consumer demographics, as the hydrochloride form eliminates the sodium load that is inherent to commercially stabilized glucosamine sulfate (which contains ~20% NaCl or KCl) [8].

Preclinical In Vitro Studies of Cartilage Catabolism and Chondrocyte Signaling

Investigators studying the direct effects of glucosamine on chondrocyte biology, particularly in models of inflammation or catabolism, should specifically procure D-glucosamine hydrochloride. Direct comparative data show that it exerts an opposite effect on chondrocyte proliferation compared to N-acetylglucosamine (GlcNAc), with GlcN·HCl significantly reducing proliferation [7]. This differential response is crucial for experiments designed to dissect the hexosamine biosynthesis pathway or to screen for compounds that modulate chondrocyte activity. Using the incorrect glucosamine analog could lead to misinterpretation of results and flawed mechanistic conclusions [8].

Preclinical Rat Pharmacokinetic and Efficacy Modeling

For researchers conducting preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies of glucosamine in rat models of osteoarthritis, D-glucosamine hydrochloride is a scientifically justified selection. Head-to-head PK data in rats indicate that the hydrochloride salt provides a higher relative oral bioavailability compared to the sulfate form, although absolute bioavailability and half-life are comparable [7]. This information is vital for accurate dose selection to achieve target systemic exposure and for ensuring that observed efficacy in rodent models can be properly attributed to the compound's pharmacology rather than to unexpected differences in absorption between salt forms [8].

Investigational Combination Product Development for Moderate-to-Severe Knee Osteoarthritis

Pharmaceutical and nutraceutical companies developing evidence-based combination products for joint health should consider D-glucosamine hydrochloride as a component, specifically for formulations targeting patients with moderate-to-severe knee pain. The NIH-funded GAIT trial provides the only large-scale, randomized controlled evidence showing that while glucosamine hydrochloride alone is not effective in the general osteoarthritis population, its combination with chondroitin sulfate demonstrated a statistically significant benefit in a subgroup of patients with more severe baseline pain [7]. This clinical evidence supports a targeted product development and marketing strategy, differentiating the product from generic glucosamine offerings and aligning with a precision-medicine approach [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Glucosamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.